molecular formula C6H8ClN3 B6267697 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride CAS No. 1955516-17-2

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride

Cat. No.: B6267697
CAS No.: 1955516-17-2
M. Wt: 157.6
Attention: For research use only. Not for human or veterinary use.
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Description

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrazine, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride involves the inhibition of specific enzymes and receptors. It can interact with kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit a broad range of kinases makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

1955516-17-2

Molecular Formula

C6H8ClN3

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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